Muvalaplin

Catalog No.
S12873764
CAS No.
2565656-70-2
M.F
C42H54N4O6
M. Wt
710.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muvalaplin

CAS Number

2565656-70-2

Product Name

Muvalaplin

IUPAC Name

(2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid

Molecular Formula

C42H54N4O6

Molecular Weight

710.9 g/mol

InChI

InChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

BRLGERLDHZRETI-BGBFCPIGSA-N

Canonical SMILES

C1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O

Isomeric SMILES

C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O

Muvalaplin is an innovative oral small molecule specifically designed to inhibit the formation of lipoprotein(a) (Lp[a]), a known risk factor for cardiovascular diseases, including atherosclerosis and aortic stenosis. This compound works by blocking the interaction between apolipoprotein(a) and apolipoprotein B100, which is crucial for Lp(a) assembly. By preventing this interaction, muvalaplin effectively reduces Lp(a) levels in the bloodstream, making it a significant advancement in cardiovascular therapeutics .

The mechanism of action of muvalaplin involves disrupting the initial noncovalent binding between the kringle IV domains of apolipoprotein(a) and lysine residues on apolipoprotein B100. This disruption prevents the subsequent formation of a covalent disulfide bond that leads to Lp(a) particle assembly. The inhibition of this reaction results in a marked decrease in circulating Lp(a) levels .

Clinical trials have demonstrated that muvalaplin can significantly lower Lp(a) plasma levels. In a phase 1 trial involving healthy participants, muvalaplin administration resulted in a maximum placebo-adjusted reduction of Lp(a) levels by 63% to 65% within 24 hours after the first dose. Notably, 93% of participants achieved Lp(a) levels below 50 mg/dL after repeated dosing, indicating its potent biological activity without significant adverse effects .

Muvalaplin's primary application lies in treating elevated Lp(a) levels, which are linked to increased cardiovascular risk. As the first oral agent developed for this purpose, it holds promise for patients who currently lack effective treatment options for managing high Lp(a). Its potential use could extend to broader cardiovascular risk management strategies .

Interaction studies have shown that muvalaplin selectively inhibits the formation of Lp(a) without affecting plasminogen levels or activity. This selectivity is crucial as it minimizes potential side effects associated with disrupting other physiological processes. Ongoing research aims to further elucidate its pharmacodynamics and interactions with other cardiovascular drugs .

Several compounds have been investigated for their ability to lower Lp(a), but muvalaplin stands out due to its oral administration route and selective mechanism of action. Below is a comparison with other notable compounds:

Compound NameMechanism of ActionAdministration RouteUnique Features
MuvalaplinInhibits apo(a)-apo B100 interactionOralFirst oral agent targeting Lp(a)
EvinacumabMonoclonal antibody targeting angiopoietin-like 3SubcutaneousTargets a different pathway
PelacarsenAntisense oligonucleotide inhibiting apo(a) synthesisSubcutaneousDirectly reduces apo(a) production
LSN3353871Small molecule binding to apo(a) kringle domainsUnknownHigh potency in vitro

Muvalaplin's unique oral delivery system and its specific targeting of the lipoprotein formation pathway differentiate it from these other treatments, which either require injections or target different mechanisms within lipid metabolism .

XLogP3

-2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

710.40433546 g/mol

Monoisotopic Mass

710.40433546 g/mol

Heavy Atom Count

52

UNII

HSU2KY4EFK

Dates

Modify: 2024-08-10

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